molecular formula C15H11BrN2O2 B13497592 Benzyl 3-bromo-5-cyanophenylcarbamate

Benzyl 3-bromo-5-cyanophenylcarbamate

Cat. No.: B13497592
M. Wt: 331.16 g/mol
InChI Key: HCJZZXBXFQCKQI-UHFFFAOYSA-N
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Description

Benzyl N-(3-bromo-5-cyanophenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is characterized by the presence of a benzyl group, a bromo substituent, and a cyano group attached to a phenyl ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(3-bromo-5-cyanophenyl)carbamate typically involves the reaction of benzyl chloroformate with 3-bromo-5-cyanophenylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of benzyl N-(3-bromo-5-cyanophenyl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(3-bromo-5-cyanophenyl)carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo substituent can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.

    Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.

    Reduction Reactions: The major product is the corresponding amine.

    Oxidation Reactions: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Benzyl N-(3-bromo-5-cyanophenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl N-(3-bromo-5-cyanophenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to the active site and blocking substrate access. The presence of the bromo and cyano groups enhances its binding affinity and specificity for certain enzymes. The molecular pathways involved include inhibition of enzyme activity and disruption of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzyl N-(3-bromo-5-nitrophenyl)carbamate: Similar structure but with a nitro group instead of a cyano group.

    Benzyl N-(3-chloro-5-cyanophenyl)carbamate: Similar structure but with a chloro group instead of a bromo group.

    Benzyl N-(3-bromo-5-methylphenyl)carbamate: Similar structure but with a methyl group instead of a cyano group.

Uniqueness

Benzyl N-(3-bromo-5-cyanophenyl)carbamate is unique due to the presence of both bromo and cyano groups, which confer distinct reactivity and binding properties. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C15H11BrN2O2

Molecular Weight

331.16 g/mol

IUPAC Name

benzyl N-(3-bromo-5-cyanophenyl)carbamate

InChI

InChI=1S/C15H11BrN2O2/c16-13-6-12(9-17)7-14(8-13)18-15(19)20-10-11-4-2-1-3-5-11/h1-8H,10H2,(H,18,19)

InChI Key

HCJZZXBXFQCKQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)C#N)Br

Origin of Product

United States

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